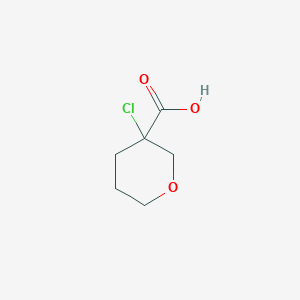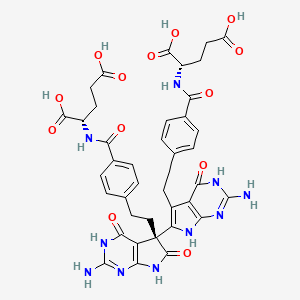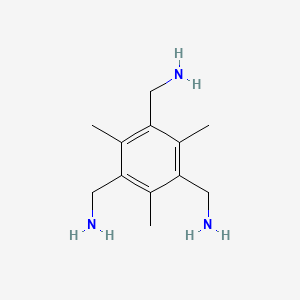![molecular formula C9H11N3O B13062611 1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyridine and pyrrole rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the aminoethyl side chain. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromoketones can yield the desired pyrrolo[2,3-b]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can significantly impact the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substituent, but typical reagents include alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aminoethyl side chain .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their catalytic sites. This inhibition can disrupt key signaling pathways within cells, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine cores that exhibit diverse biological activities.
Uniqueness: 1-(2-Aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one stands out due to its specific structural features and the presence of both pyridine and pyrrole rings. This unique combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C9H11N3O/c10-3-5-12-8(13)6-7-2-1-4-11-9(7)12/h1-2,4H,3,5-6,10H2 |
InChI Key |
OMZLFZQUDZEYMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=CC=C2)N(C1=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


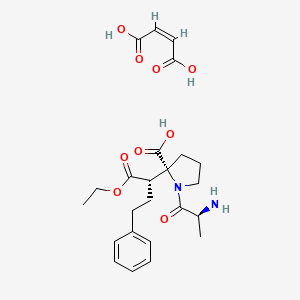


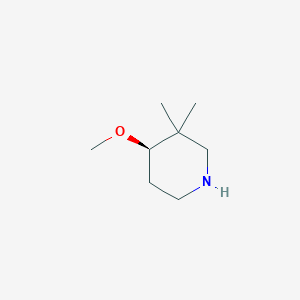


![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)

![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)

![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
